molecular formula C15H15NO3S B2792153 Furan-2-yl(2-(4-methoxyphenyl)thiazolidin-3-yl)methanone CAS No. 2034286-60-5

Furan-2-yl(2-(4-methoxyphenyl)thiazolidin-3-yl)methanone

Cat. No.: B2792153
CAS No.: 2034286-60-5
M. Wt: 289.35
InChI Key: UQLMYURIIOKQEM-UHFFFAOYSA-N
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Description

“Furan-2-yl(2-(4-methoxyphenyl)thiazolidin-3-yl)methanone” is a compound that belongs to a class of molecules known as furan-2-yl (phenyl)methanone derivatives . These compounds have been synthesized and their structures were established on the basis of 1 H-NMR, 13 C-NMR and mass spectral data .


Synthesis Analysis

The synthesis of similar compounds involves a series of steps. For instance, the synthesis of 5-benzylidene-2-(furan-2-yl)-3-(4H-1,2,4-triazol-4-yl)thiazolidin-4-ones involved a three-step process . The first step involved the reaction of furan-2-carbaldehyde and 1,2,4-triazole-4-amine in ethanol using acetic acid as a catalyst to produce imines . The second step involved cyclization into 4-thiazolidinedione using thioglycolic acid .

Future Directions

The future directions for these compounds could involve further exploration of their biological activities, optimization of their structures, and investigation of their structure-activity relationships .

Properties

IUPAC Name

furan-2-yl-[2-(4-methoxyphenyl)-1,3-thiazolidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S/c1-18-12-6-4-11(5-7-12)15-16(8-10-20-15)14(17)13-3-2-9-19-13/h2-7,9,15H,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQLMYURIIOKQEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2N(CCS2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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